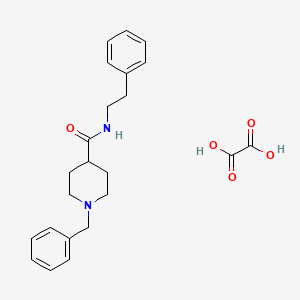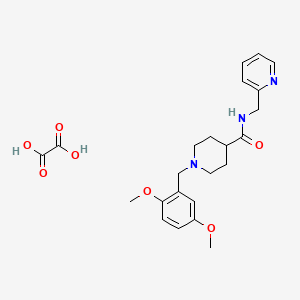
1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
Overview
Description
1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate, also known as ABT-594, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists.
Mechanism of Action
1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate acts as a partial agonist at the alpha4beta2 nicotinic acetylcholine receptor. This receptor is involved in the modulation of pain transmission and is found in the central and peripheral nervous systems. Activation of this receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models. It has also been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and serotonin. This compound has been shown to have a low potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate is its potency and selectivity for the alpha4beta2 nicotinic acetylcholine receptor. This makes it a useful tool for investigating the role of this receptor in pain modulation. One limitation of this compound is its low solubility, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate. One area of interest is its potential use in treating addiction and depression. Another area of interest is its potential use in combination with other analgesics for the treatment of chronic pain. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate has been extensively researched for its potential therapeutic applications, particularly in the area of pain management. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and visceral pain in animal models. This compound has also been investigated for its potential use in treating addiction and depression.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3.C2H2O4/c1-26-19-6-7-20(27-2)17(13-19)15-24-11-8-16(9-12-24)21(25)23-14-18-5-3-4-10-22-18;3-1(4)2(5)6/h3-7,10,13,16H,8-9,11-12,14-15H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAYEWNYNAQKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






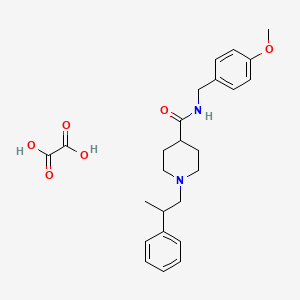
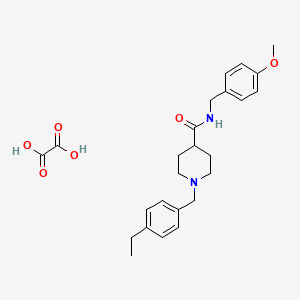


![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)

![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
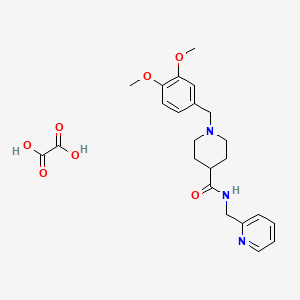
![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
